REACTION_CXSMILES
|
[H-].[Na+].C(OC(=O)[NH:9][CH2:10][CH2:11][SH:12])(C)(C)C.[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](F)[N:16]=1>O1CCCC1.C(Cl)Cl>[F:14][C:15]1[N:16]=[C:17]([S:12][CH2:11][CH2:10][NH2:9])[CH:18]=[CH:19][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.461 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCS)=O
|
Name
|
|
Quantity
|
0.495 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
remove ice bath
|
Type
|
STIRRING
|
Details
|
stir an additional hour
|
Type
|
CUSTOM
|
Details
|
Re-cool reaction
|
Type
|
CUSTOM
|
Details
|
quench with water
|
Type
|
EXTRACTION
|
Details
|
Extract with 1/1 hexanes/ethyl acetate
|
Type
|
FILTRATION
|
Details
|
Dry organics over magnesium sulfate, filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve
|
Type
|
CUSTOM
|
Details
|
resulting orange oil in trifluoroacetic acid (3 mL)
|
Type
|
STIRRING
|
Details
|
stir for 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
the reaction with a stream of dry nitrogen
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC(=N1)SCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: CALCULATEDPERCENTYIELD | 127.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |